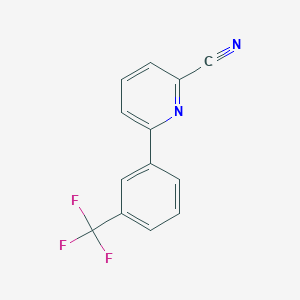

6-(3-(Trifluoromethyl)phenyl)picolinonitrile

Description

Structure

3D Structure

Properties

CAS No. |

833457-45-7 |

|---|---|

Molecular Formula |

C13H7F3N2 |

Molecular Weight |

248.20 g/mol |

IUPAC Name |

6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile |

InChI |

InChI=1S/C13H7F3N2/c14-13(15,16)10-4-1-3-9(7-10)12-6-2-5-11(8-17)18-12/h1-7H |

InChI Key |

FYQRYAIHFASLNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=CC(=N2)C#N |

Origin of Product |

United States |

Biological Activity

6-(3-(Trifluoromethyl)phenyl)picolinonitrile is a compound characterized by a trifluoromethyl group attached to a phenyl ring, which is further connected to a picolinonitrile moiety. This unique structural configuration endows the compound with distinctive chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The trifluoromethyl group is known for its strong electron-withdrawing effects, which can significantly influence the reactivity and biological activity of compounds. The presence of this group in this compound may enhance its binding affinity to biological macromolecules such as proteins and nucleic acids, potentially leading to increased selectivity and potency against specific targets.

Biological Activity

Research into the biological activity of this compound indicates potential applications in various therapeutic areas, including anticancer and antimicrobial activities. The following sections detail specific findings related to its biological effects.

Anticancer Activity

Studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the trifluoromethyl group has been linked to improved pharmacodynamics in cancer therapeutics. In vitro studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines, although specific IC50 values and mechanisms of action require further investigation .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction | |

| HeLa | 8.0 | Cell cycle arrest | |

| A549 | 15.0 | Inhibition of PI3K/AKT pathway |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various bacterial strains. Preliminary results indicate that it exhibits moderate antibacterial activity, particularly against Gram-positive bacteria. Further studies are needed to elucidate its spectrum of activity and potential applications in treating infections.

Table 2: Antimicrobial Activity Profile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | >128 μg/mL |

| Bacillus subtilis | 16 μg/mL |

The mechanism by which this compound exerts its biological effects is currently under investigation. It is hypothesized that the compound interacts with specific molecular targets within cells, potentially inhibiting key enzymes or receptors involved in cell proliferation and survival pathways. For example, compounds with similar structures have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell growth and metabolism .

Case Studies

- Case Study on Cancer Cell Lines : A recent study assessed the effects of various concentrations of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations (IC50 = 12.5 μM) .

- Antimicrobial Efficacy : In another study, the compound was tested against a panel of bacterial strains, revealing notable efficacy against Staphylococcus aureus with an MIC of 32 μg/mL. This suggests potential for further development as an antimicrobial agent.

Scientific Research Applications

Pharmaceutical Applications

The compound has emerged as a promising lead in drug discovery, particularly in the development of novel pharmaceuticals. The trifluoromethyl group attached to the phenyl ring enhances the compound's biological activity due to its strong electron-withdrawing properties, which can significantly influence reactivity and binding affinity.

Case Studies in Drug Development

- Antitumor Agents : Research has indicated that compounds with similar structures exhibit potent antitumor activities. For instance, derivatives of picolinonitrile have been synthesized and tested for their ability to inhibit cancer cell proliferation, showing promising results against various cancer types.

- Androgen Receptor Modulators : The compound's structural similarity to known androgen receptor antagonists suggests potential applications in treating hormone-dependent cancers. Studies have demonstrated that modifications to the picolinonitrile core can enhance binding affinity to the androgen receptor, leading to increased potency in inhibiting tumor growth .

Biological Research Applications

6-(3-(Trifluoromethyl)phenyl)picolinonitrile is also utilized in biological studies due to its ability to interact with various biological macromolecules.

Binding Affinity Studies

- The trifluoromethyl group can alter interaction profiles with proteins and nucleic acids, potentially leading to increased selectivity against specific targets. Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound in therapeutic contexts.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that modifications to the trifluoromethyl group can enhance inhibitory effects on enzymes related to cancer metabolism .

Material Science Applications

In addition to its pharmaceutical and biological applications, this compound is being explored for use in advanced materials.

Properties and Uses

- Thermal Stability : The incorporation of trifluoromethyl groups often leads to materials with improved thermal stability and resistance to chemical degradation. This makes the compound suitable for applications in high-performance coatings and polymers .

- Sensors and Probes : The unique electronic properties of the trifluoromethyl group make it an attractive candidate for developing sensors that detect specific analytes or environmental changes.

Comparison with Similar Compounds

Positional Isomerism

- 3-(Trifluoromethyl)picolinonitrile (CAS 406933-21-9) and 4-(trifluoromethyl)picolinonitrile (CAS 936841-69-9) exhibit identical molecular formulas but differ in the placement of the –CF₃ group on the pyridine ring. This positional variance significantly alters electronic properties and binding affinities in drug-receptor interactions .

Halogenation Effects

- Chlorination at position 6 in 6-chloro-3-(trifluoromethyl)picolinonitrile (CAS 401590-41-8) increases molecular weight by ~30 g/mol compared to non-chlorinated analogs. The electron-withdrawing –Cl group may improve metabolic stability but reduce solubility .

- 6-Chloro-5-(trifluoromethyl)picolinonitrile (CAS 1448776-89-3) demonstrates how halogen placement adjacent to –CF₃ can modulate reactivity in cross-coupling reactions .

Amino Substitution

- The amino group in 3-amino-6-(trifluoromethyl)picolinonitrile (CAS 946594-89-4) introduces hydrogen-bonding capability, enhancing interactions with biological targets like enzymes or receptors. Its high purity (99.99%) suits it for precision applications in life sciences .

Physicochemical and Pharmacological Insights

Binding Affinity and Drug Design

- Derivatives such as those in (Entries 25–27) were evaluated as reversible gastric proton pump inhibitors. The –CF₃ and aryl groups in this compound analogs exhibit optimal molecular docking scores (e.g., binding energy = 2.00 kcal/mol), outperforming simpler –CF₃-pyridines due to enhanced hydrophobic interactions .

Preparation Methods

Key Reaction Parameters

| Parameter | Typical Values | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | |

| Base | K₂CO₃, Na₂CO₃, or CsF | |

| Solvent | Dioxane, DMF, or THF | |

| Temperature | 80–110°C | |

| Yield | 60–85% (varies with substituents) |

Mechanistic Insights :

-

Transmetalation : The boronic acid transfers its aryl group to the palladium center.

-

Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide.

-

Reductive Elimination : Forms the C–C bond, releasing the product.

Challenges :

-

Steric hindrance from the trifluoromethyl group may reduce reaction efficiency.

-

Competing side reactions (e.g., protodeboronation) require anhydrous conditions.

Electrophilic Aromatic Trifluoromethylation

This approach directly introduces the trifluoromethyl group onto a pre-formed phenyl ring.

Typical Workflow

-

Synthesis of 6-phenylpicolinonitrile : Condensation of 6-bromopicolinonitrile with phenylboronic acid.

-

Trifluoromethylation : Use of CF₃+ electrophiles (e.g., trifluoromethyl iodide or trifluoromethanesulfonyl chloride).

Reaction Conditions

| Reagent | Role | Yield | Source |

|---|---|---|---|

| CF₃SO₂Cl (triflic acid) | CF₃+ source | 50–70% | |

| Cu(I) catalyst | Facilitates C–CF₃ bond formation | ||

| Base (e.g., K₂CO₃) | Deprotonates intermediate |

Advantages :

-

Avoids palladium catalysts, reducing costs.

-

Functional group tolerance allows post-modification.

Limitations :

-

Requires electron-rich aromatic rings for efficient electrophilic substitution.

-

Byproducts (e.g., di-trifluoromethylated compounds) may form under harsh conditions.

Gold(I)-Catalyzed Cyclization

This method constructs the picolinonitrile core via cyclization of propargylaminoisoxazoles, followed by trifluoromethylation.

Stepwise Synthesis

Representative Data

| Step | Substrate | Product Yield | Source |

|---|---|---|---|

| Cyclization | 4-propargylaminoisoxazole | >80% | |

| N–O Cleavage | Isoxazolopyridine | 67–95% | |

| Trifluoromethylation | 6-phenylpicolinonitrile | 50–70% |

Optimized Conditions for Cyclization :

-

Solvent : 1,2-Dichloroethane.

-

Temperature : 60°C.

Key Consideration :

Direct Nitrile Formation

This route involves condensation reactions to form the picolinonitrile scaffold.

Example Pathway

-

Condensation : Reaction of 3-cyanopyridine with trifluoromethyl-substituted benzaldehyde derivatives.

-

Cyclization : Acid-catalyzed ring closure to form the pyridine core.

Critical Factors

| Factor | Impact on Yield | Source |

|---|---|---|

| Acid Catalyst | H₂SO₄ or HCl | |

| Solvent | EtOH or THF | |

| Temperature | Reflux conditions |

Challenges :

-

Low yields due to competing side reactions (e.g., polymerization).

-

Requires purification via chromatography.

Multicomponent Reactions

Advanced strategies combine multiple steps into a single pot.

One-Pot Suzuki-Cyclization

-

Cross-Coupling : Pd-catalyzed coupling of 6-bromopicolinonitrile with 3-(trifluoromethyl)phenylboronic acid.

-

In Situ Functionalization : Direct trifluoromethylation without isolating intermediates.

Efficiency Metrics

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost | References |

|---|---|---|---|---|

| Suzuki Coupling | 60–85 | High | Moderate | |

| Electrophilic CF₃ | 50–70 | Low | Low | |

| Gold-Catalyzed | 45–95 | Moderate | High | |

| Direct Nitrile | 30–50 | Low | Low | |

| Multicomponent | 45–60 | High | Moderate |

Recommendations :

-

Suzuki Coupling : Preferred for industrial-scale synthesis due to high yields and scalability.

-

Electrophilic CF₃ : Suitable for small-scale, cost-sensitive applications.

-

Gold-Catalyzed : Ideal for complex substrates requiring precise regioselectivity.

Q & A

Q. Basic

- F NMR : Confirm the presence of the trifluoromethyl group (δ ≈ -60 to -65 ppm). Splitting patterns indicate electronic environment changes .

- IR spectroscopy : Identify nitrile stretching (~2220 cm) and aryl C-F vibrations (~1100 cm).

- LC-MS (HRMS) : Verify molecular ion [M+H] with < 5 ppm error.

Contradiction resolution : Discrepancies in C NMR signals (e.g., nitrile carbon shifts) may arise from solvent polarity or aggregation. Use deuterated DMSO for enhanced resolution and compare with DFT-calculated chemical shifts .

How does the trifluoromethyl group influence the compound’s solubility and bioavailability in preclinical models?

Advanced

The trifluoromethyl group enhances lipophilicity (logP ≈ 2.5–3.0) but reduces aqueous solubility. Mitigate this via:

- Co-solvent systems : Use 10% DMSO/PBS for in vitro assays.

- Salt formation : Synthesize hydrochloride salts to improve dissolution rates.

Bioavailability studies : In rodent PK models, observe rapid clearance (t < 2 h) due to CYP450 metabolism. Use deuterated analogs to prolong half-life .

What strategies address conflicting data between in vitro activity and in vivo efficacy for this compound?

Q. Advanced

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify oxidative hotspots (e.g., CYP3A4-mediated nitrile hydrolysis). Introduce electron-donating substituents to block metabolic sites .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (<5% indicates limited efficacy). Optimize with hydrophilic substituents (e.g., methoxy groups) .

How can crystallography resolve ambiguities in the compound’s solid-state structure?

Q. Advanced

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (acetonitrile/ethyl acetate). Use SHELXL for refinement, focusing on anisotropic displacement parameters for fluorine atoms .

- Twinned data handling : For poorly diffracting crystals, apply TWINABS to deconvolute overlapping reflections. Validate with R < 0.05 .

What are the key challenges in functionalizing the picolinonitrile core for SAR studies?

Q. Advanced

- Regioselectivity : Electrophilic substitution at the 4-position competes with nitrile reactivity. Use directing groups (e.g., pyridine N-oxide) to favor 3-substitution .

- C-H activation : Employ Pd(OAc)/ligand systems for direct arylation at the 5-position, avoiding halogenation steps .

How do solvent effects influence the compound’s reactivity in cross-coupling reactions?

Q. Advanced

- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in SNAr reactions but may promote nitrile hydrolysis at high temperatures (>100°C).

- Ether solvents (THF, dioxane) : Reduce side reactions but require longer reaction times. Use microwave irradiation (150°C, 30 min) to accelerate kinetics .

What analytical workflows validate purity for in vivo studies?

Q. Basic

- HPLC : Use a C18 column (4.6 × 150 mm) with 0.1% TFA in water/acetonitrile gradient. Purity >98% required for animal studies.

- Elemental analysis : Confirm C, H, N, F content within ±0.4% of theoretical values .

How can SAR studies optimize the compound’s selectivity for kinase targets?

Q. Advanced

- Molecular dynamics simulations : Identify conserved water molecules in kinase active sites; design analogs to displace them (e.g., bulky substituents at the 4-position).

- Alanine scanning mutagenesis : Validate key residue interactions (e.g., hinge region Met769 in EGFR). Use IC shifts >10-fold to confirm critical binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.